Readily available biaryl P,N ligands for asymmetric catalysis

,

Angewandte Chemie,

2004,

43(44),

5971-5973

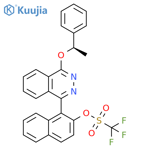

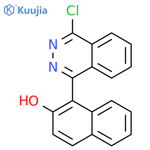

![Phthalazine,1-[2-(diphenylphosphino)-1-naphthalenyl]-4-[(1R)-1-phenylethoxy]-,(1S)- structure](https://ja.kuujia.com/scimg/cas/828927-94-2x500.png)